molecular formula C20H23N3O2S2 B12156371 N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B12156371
M. Wt: 401.5 g/mol
InChI Key: QUPSCDYXEIYCDN-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring, substituted at positions 3, 5, and 6 with methyl groups. At position 2, a sulfanyl group bridges the core to an acetamide moiety, which is further linked to a 2-isopropylphenyl group.

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H23N3O2S2/c1-11(2)14-8-6-7-9-15(14)21-16(24)10-26-20-22-18-17(19(25)23(20)5)12(3)13(4)27-18/h6-9,11H,10H2,1-5H3,(H,21,24)

InChI Key

QUPSCDYXEIYCDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Thienopyrimidine Formation: Start by synthesizing the thienopyrimidine ring system. This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfur Incorporation: Introduce the sulfur atom into the thienopyrimidine ring using suitable reagents.

    Acetamide Group Addition: Attach the acetamide group to the sulfur atom.

    Isopropyl Phenyl Substitution: Finally, substitute the phenyl ring with the isopropyl group.

Industrial Production:: While industrial-scale production methods may vary, the compound is likely synthesized using efficient and scalable processes. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The sulfur atom can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group in the acetamide moiety is possible.

    Substitution: The phenyl ring can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major Products::
  • Oxidation: Sulfone derivatives.
  • Reduction: Reduced acetamide products.
  • Substitution: Isopropyl-substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • A study demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This suggests that N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide may also exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Potential

The compound has been evaluated for its anti-inflammatory properties using molecular docking studies. These studies suggest its potential as a 5-lipoxygenase (5-LOX) inhibitor:

  • Inhibition of 5-LOX is crucial in managing inflammatory diseases such as asthma and arthritis. The structural features of this compound may enhance its interaction with the enzyme's active site.

Antimicrobial Properties

Preliminary studies have suggested that derivatives of thieno[2,3-d]pyrimidine possess antimicrobial activity against various pathogens:

  • The sulfanyl group in the compound may play a significant role in enhancing its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways in bacteria and fungi.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Thienopyrimidine Core: Utilizing simple and commercially available reagents to construct the thieno[2,3-d]pyrimidine framework.
  • Introduction of Functional Groups: The incorporation of the propan-2-yl phenyl moiety and sulfanyl group through nucleophilic substitution reactions.
  • Final Coupling Reaction: The final acetamide formation via acylation reactions.

Case Study 1: Anticancer Activity

A related compound demonstrated significant tumor growth inhibition in xenograft models by targeting pathways associated with cell proliferation and survival.

Case Study 2: Antimicrobial Effects

Research on thienopyrimidine derivatives indicated substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli strains.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations
Compound Name Core Structure Key Modifications Molecular Weight (g/mol) Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 3,5,6-Trimethyl, 2-sulfanyl acetamide with 2-isopropylphenyl ~450 (estimated)
2-{[3-(4-Chlorophenyl)...}acetamide (Compound A) Cyclopenta-fused thieno[2,3-d]pyrimidin-4-one Cyclopenta ring fusion, 4-chlorophenyl substituent, same acetamide side chain Not reported
N-Phenyl-2-(benzothienotriazolo[...]acetamide (Compound B) Benzothieno-triazolo-pyrimidine Triazolo ring fusion, benzothieno extension, phenyl acetamide Not reported
2-[(4-Methyl-6-oxo...]acetamide (Compound C) Dihydropyrimidin-4-one Non-fused dihydropyrimidinone core, 2,3-dichlorophenyl acetamide 344.21

Key Observations :

  • Target Compound vs. Compound A : The cyclopenta fusion in Compound A introduces conformational rigidity, while the 4-chlorophenyl group increases electron-withdrawing effects compared to the target’s trimethyl groups. This may alter binding affinity in enzyme pockets .
  • Target Compound vs.
  • Target Compound vs.
Substituent Effects on Physicochemical Properties
  • Hydrophobicity : The target’s 3,5,6-trimethyl groups increase logP compared to Compound A’s chlorophenyl and Compound C’s dichlorophenyl (halogens are less hydrophobic than methyl) .
  • Hydrogen Bonding: The acetamide NH in all compounds serves as a hydrogen-bond donor, but Compound B’s triazolo N atoms provide additional acceptor sites .

Biological Activity

N-[2-(propan-2-yl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The compound has the following characteristics:

  • Molecular Formula : C20H23N3O2S2
  • Molecular Weight : 401.5 g/mol
  • IUPAC Name : N-(2-propan-2-ylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and anti-inflammatory effects. The thieno[2,3-d]pyrimidine moiety is particularly noteworthy for its ability to interact with biological targets involved in cancer progression and inflammation.

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of compounds related to thieno[2,3-d]pyrimidines:

  • Mechanism of Action : Compounds containing thieno[2,3-d]pyrimidine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they may target cyclin-dependent kinases (CDKs) and other enzymes critical for cell cycle regulation.
  • Case Studies :
    • A study reported that a derivative of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HCT116), with IC50 values ranging from 0.39 to 0.74 µM .
    • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity:

  • Inhibition of Inflammatory Mediators : Similar compounds have been documented to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of CDK and apoptosis induction
Anti-inflammatoryInhibition of COX-2 and LOX
CytotoxicityIC50 values against various cancer cell lines

Table 2: Case Study Results

Compound NameCell LineIC50 (µM)
Thieno[2,3-d]pyrimidine derivativeMCF70.39
Thieno[2,3-d]pyrimidine derivativeHCT1160.74

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